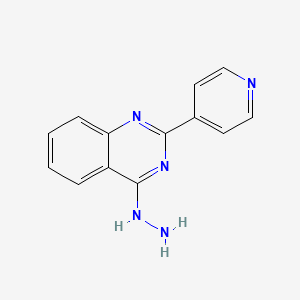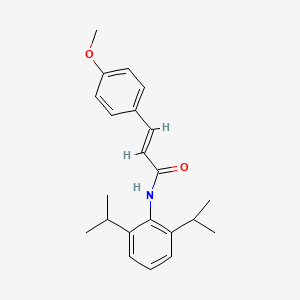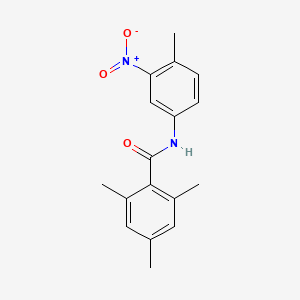
4-肼基-2-(4-吡啶基)喹唑啉
描述
“4-hydrazino-2-(4-pyridinyl)quinazoline” is a chemical compound with the molecular formula C13H11N5 . It has an average mass of 237.260 Da .
Synthesis Analysis
While specific synthesis methods for “4-hydrazino-2-(4-pyridinyl)quinazoline” were not found, related compounds such as quinazoline derivatives have been synthesized through various methods . For instance, one method involves the condensation reaction of 2-aminobenzoic acid derivatives with appropriate acid chlorides .Molecular Structure Analysis
The molecular structure of “4-hydrazino-2-(4-pyridinyl)quinazoline” consists of a quinazoline core with a hydrazino group at the 4-position and a pyridinyl group at the 2-position .Chemical Reactions Analysis
While specific chemical reactions involving “4-hydrazino-2-(4-pyridinyl)quinazoline” were not found, related compounds such as quinazoline derivatives have been known to undergo various chemical reactions . For example, they can react with metal ions, undergo oxidation and reduction, and participate in Mannich and cycloaddition reactions .科学研究应用
Anticancer Activity
4-hydrazino-2-(4-pyridinyl)quinazoline: derivatives have been extensively studied for their potential as anticancer agents. These compounds can inhibit the proliferation of various cancer cell lines, including lung, prostate, and gastric cancers . For instance, certain derivatives have shown to induce apoptosis and cell cycle arrest in cancer cells, which is crucial for stopping the spread of cancer .
Antibacterial Properties
Quinazoline derivatives exhibit a broad spectrum of antibacterial activities. They have been found effective against drug-resistant bacterial strains, addressing the critical need for new antibiotics . The structure-activity relationship (SAR) studies of these derivatives provide insights into designing more potent antibacterial agents .
Antioxidant Effects
The antioxidant properties of quinazoline derivatives are significant due to their potential in reducing oxidative stress, which is implicated in various diseases. These compounds can scavenge free radicals, thereby protecting cells from damage .
Enzyme Inhibition
Some quinazoline derivatives have been identified as potent enzyme inhibitors. For example, they have shown α-glucosidase inhibitory activity, which is relevant in managing diabetes by controlling blood sugar levels through the inhibition of carbohydrate digestion .
Antiviral Applications
Research has indicated that quinazoline derivatives can also possess antiviral activities. They could be used in the development of new drugs to treat viral infections, including HIV, by interfering with the viral replication process .
Anti-inflammatory and Analgesic Effects
These compounds have demonstrated anti-inflammatory and analgesic effects, making them candidates for the development of new treatments for conditions characterized by inflammation and pain .
未来方向
While specific future directions for “4-hydrazino-2-(4-pyridinyl)quinazoline” were not found, related compounds such as quinazoline derivatives have shown promise in various fields, including medicinal chemistry . They have been found to exhibit a range of biological activities, making them potential candidates for the development of new therapeutic agents .
作用机制
Target of Action
The primary target of 4-hydrazino-2-(4-pyridinyl)quinazoline is 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is a non-heme iron-dependent oxygenase that exists in most aerobic organisms . It plays a significant role in the catabolism of tyrosine, a crucial amino acid involved in protein synthesis .
Mode of Action
4-Hydrazino-2-(4-pyridinyl)quinazoline interacts with HPPD by inhibiting its activity . This inhibition blocks the natural tyrosine physiological metabolism, leading to the obstruction of photosynthesis in plants and plant death with bleaching symptoms .
Biochemical Pathways
The inhibition of HPPD affects the tyrosine degradation pathway . Normally, HPPD catalyzes the conversion of p-hydroxyphenylpyruvic acid (HPPA) into homogentisic acid (HGA) . HGA can be further transformed into two isoprenoids, plastoquinone and tocopherol, which are both essential cofactors in photosynthesis . The inhibition of HPPD by 4-hydrazino-2-(4-pyridinyl)quinazoline disrupts this process, leading to the obstruction of photosynthesis .
Pharmacokinetics
The compound’s high activity against hppd suggests it may have good bioavailability .
Result of Action
The result of 4-hydrazino-2-(4-pyridinyl)quinazoline’s action is the inhibition of photosynthesis in plants, leading to plant death with bleaching symptoms . This makes it a potent herbicide .
Action Environment
Like other herbicides, factors such as temperature, humidity, and soil composition may influence its effectiveness .
属性
IUPAC Name |
(2-pyridin-4-ylquinazolin-4-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5/c14-18-13-10-3-1-2-4-11(10)16-12(17-13)9-5-7-15-8-6-9/h1-8H,14H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXZZNQQYDOFFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=NC=C3)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901279782 | |
| Record name | 4-Hydrazinyl-2-(4-pyridinyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901279782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6484-31-7 | |
| Record name | 4-Hydrazinyl-2-(4-pyridinyl)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6484-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydrazinyl-2-(4-pyridinyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901279782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-pyridinyl[2-(2-pyridinylamino)phenyl]amine](/img/structure/B5597490.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]propanamide](/img/structure/B5597498.png)
![4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine hydrobromide](/img/structure/B5597507.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5597514.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B5597522.png)

![(3aR*,6S*)-7-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-2-(4-fluorophenyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5597541.png)


![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597557.png)
![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5597565.png)

![N-{3-oxo-3-[(1S*,5R*)-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]propyl}methanesulfonamide](/img/structure/B5597587.png)
![(1R*,3S*)-3-methoxy-7-[(2'-methoxybiphenyl-4-yl)carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5597594.png)